

# Technical Support Center: Buquinolate and Coccidia Resistance

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## Compound of Interest

Compound Name: Buquinolate

Cat. No.: B1668063

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate **buquinolate** resistance in coccidia.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **buquinolate** against Eimeria species?

A1: **Buquinolate** is a quinolone anticoccidial agent. Its primary mechanism of action is the disruption of the parasite's energy metabolism. Specifically, it inhibits the mitochondrial electron transport chain (ETC) at a point beyond co-enzyme Q and near cytochrome b.[1] This blockage of electron flow prevents the parasite from generating ATP, which is essential for its survival, development, and replication.

Q2: How does resistance to **buquinolate** develop in coccidia?

A2: Resistance to **buquinolate** and other quinolones can develop rapidly, sometimes after a single passage of the parasite in the presence of the drug.[1] The primary mechanism is believed to be a mutation in the parasite's mitochondrial genes, leading to a modification of the drug's target site. This alteration reduces the binding affinity of **buquinolate**, rendering it less effective at inhibiting the electron transport chain. Another proposed, though less substantiated, mechanism is a change in the parasite's cell permeability, which could reduce drug uptake.

Q3: Is there cross-resistance between **buquinolate** and other anticoccidial drugs?

A3: Yes, there is significant cross-resistance among quinolone drugs. Strains of *Eimeria* resistant to **buquinolate** are typically also resistant to other quinolones like methyl benzoquate and decoquinate. However, an important feature for mitigation strategies is the lack of cross-resistance with drugs from different classes. For instance, quinolone-resistant strains are generally susceptible to drugs like clopidol, amprolium, and ionophores.[1] Interestingly, an inverse relationship has been observed between resistance to quinolones and clopidol, a phenomenon known as collateral sensitivity.[1]

Q4: What are the primary strategies to mitigate or prevent **buquinolate** resistance?

A4: The key strategies focus on reducing selection pressure and utilizing drugs with different modes of action. These include:

- Drug Rotation: Alternating between different classes of anticoccidials (e.g., a quinolone, then an ionophore, then a chemical coccidiostat) in successive flocks. This prevents continuous selection for resistance to a single drug class.
- Shuttle Programs: Using different anticoccidial drugs within the lifecycle of a single flock (e.g., one drug in the starter feed and a different one in the grower feed).[2][3][4][5][6]
- Combination Therapy: Using two or more drugs with different mechanisms of action simultaneously. The combination of a quinolone like **buquinolate** and the pyridine clopidol has been shown to be synergistic, as they inhibit the electron transport chain at two different points.[1]
- Vaccination: Introducing drug-sensitive vaccine strains into a poultry house can dilute and replace resistant parasite populations, thereby restoring the efficacy of drugs like **buquinolate**. "Bio-shuttle" programs, which combine vaccination with subsequent medication, are a practical application of this strategy.

## Troubleshooting Guides

Problem 1: My in-feed **buquinolate** treatment is showing reduced efficacy (increased lesion scores, poor weight gain) despite previous success.

Possible Cause	Troubleshooting Step
Development of Resistance	Perform an Anticoccidial Sensitivity Test (AST) using recent field isolates from your facility to confirm resistance to buquinolate. See the detailed protocol below.
Inadequate Drug Dosage or Mixing	Verify the concentration of buquinolate in the feed. Ensure proper mixing protocols are being followed to guarantee a homogenous distribution of the drug.
Overwhelming Coccidial Challenge	Quantify the oocyst load in the litter (Oocysts Per Gram, OPG). High challenge levels can sometimes overwhelm the protective effect of a coccidiostat. Improve sanitation and litter management practices.
Presence of Other Pathogens	Conduct a differential diagnosis to rule out other enteric diseases that can cause similar clinical signs.

Problem 2: I am designing an experiment to test for **buquinolate** resistance and need to know the key parameters to measure.

Parameter	Rationale
Weight Gain	A sensitive indicator of the subclinical effects of coccidiosis. Reduced weight gain is a primary economic impact of the disease.
Feed Conversion Ratio (FCR)	Measures the efficiency with which birds convert feed to biomass. Coccidiosis damages the gut, impairing nutrient absorption and worsening FCR.
Lesion Scoring	A semi-quantitative method to assess the gross pathological damage to the intestinal tract caused by Eimeria. It is crucial for determining the level of protection afforded by the drug. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Oocyst Output (OPG)	Quantifies the parasite's reproductive success. A high oocyst count in medicated groups compared to controls can indicate a lack of drug efficacy. <a href="#">[10]</a>
Mortality	An indicator of the severity of the clinical disease.

## Data Presentation

Table 1: Effect of **Buquinolate** on Eimeria tenella Oocyst Production

This table summarizes data on the reduction of oocyst output in chickens infected with E. tenella and treated with two different concentrations of **buquinolate**.

Treatment Group	Buquinolate Concentration	Total Oocysts Recovered (millions)	Average Oocysts per Bird (millions)	Percentage Reduction vs. Control
Infected Control	0%	190.0	19.0	0%
Treatment 1	0.00825%	23.0	2.9	84.7%
Treatment 2	0.011%	14.8	1.9	90.0%

Data adapted from Leathem and Engle, 1970.

[\[10\]](#)

## Experimental Protocols

### Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol is designed to determine the sensitivity of a field isolate of *Eimeria* to **buquinolate**.

#### 1. Parasite Isolation and Propagation:

- Collect fecal samples containing oocysts from the poultry house of interest.
- Isolate and sporulate the oocysts using standard laboratory procedures (e.g., suspension in 2.5% potassium dichromate solution with aeration).[\[11\]](#)
- Propagate the isolate in a small group of susceptible, coccidia-free birds to obtain a sufficient number of oocysts for the experiment.

#### 2. Experimental Animals and Housing:

- Use day-old, coccidia-free broiler chicks.
- House the birds in wire-floored battery cages to prevent exogenous reinfection. Provide feed and water ad libitum.

#### 3. Experimental Design:

- Establish a minimum of four treatment groups, with at least 3-5 replicate cages per group and 8-10 birds per cage.

- Group A: Uninfected, Unmedicated Control (UUC)
- Group B: Infected, Unmedicated Control (IUC)
- Group C: Infected, Medicated with **Buquinolate** (at recommended dose)
- Group D: Uninfected, Medicated Control (optional, to check for drug toxicity)

#### 4. Procedure:

- At approximately 14 days of age, start the birds on their respective test diets.
- Two days later (Day 0), inoculate each bird in Groups B and C orally with a predetermined dose of sporulated oocysts (e.g.,  $5 \times 10^4$  E. tenella oocysts) sufficient to cause moderate lesions in unmedicated birds.
- On Day 6 or 7 post-infection (PI), terminate the experiment.
- Individually weigh all birds and calculate the average weight gain for each group.
- Euthanize a subset of birds from each group (e.g., 5 birds per cage) and perform intestinal lesion scoring based on the Johnson and Reid (1970) method.<sup>[7][12]</sup> Scores range from 0 (no lesions) to 4 (severe lesions).<sup>[8]</sup>

#### 5. Data Analysis and Interpretation:

- Calculate the mean weight gain and mean lesion score for each group.
- Determine the percentage reduction in lesion score for the medicated group compared to the IUC group.
- Interpretation:
  - Sensitive: >50% reduction in mean lesion score.
  - Reduced Sensitivity/Partial Resistance: 30-49% reduction.
  - Resistant: <30% reduction.
- The Anticoccidial Index (ACI) can also be calculated for a more comprehensive assessment:  $ACI = (\% \text{ Survival} + \% \text{ Relative Weight Gain}) - (\text{Lesion Index} + \text{Oocyst Index})$ . An ACI >180 indicates good efficacy, while <120 suggests inefficacy.

## Protocol 2: In Vitro Sporozoite Invasion Assay

This protocol assesses the direct effect of **buquinolate** on the ability of sporozoites to invade host cells.

#### 1. Cell Culture:

- Culture a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, in 24-well plates until they form a confluent monolayer.<sup>[13][14]</sup>

## 2. Sporozoite Preparation:

- Excyst sporulated oocysts using bile salts and trypsin to release sporozoites.
- Purify the sporozoites from oocyst debris and unexcysted oocysts.

## 3. Treatment and Infection:

- Prepare serial dilutions of **buquinolate** in the cell culture medium.
- Pre-incubate the purified sporozoites with the different **buquinolate** concentrations for 1-2 hours at 41°C.
- Remove the medium from the MDBK cell monolayers and add the sporozoite-drug suspension to the wells.
- Incubate for 24 hours at 41°C with 5% CO<sub>2</sub>.

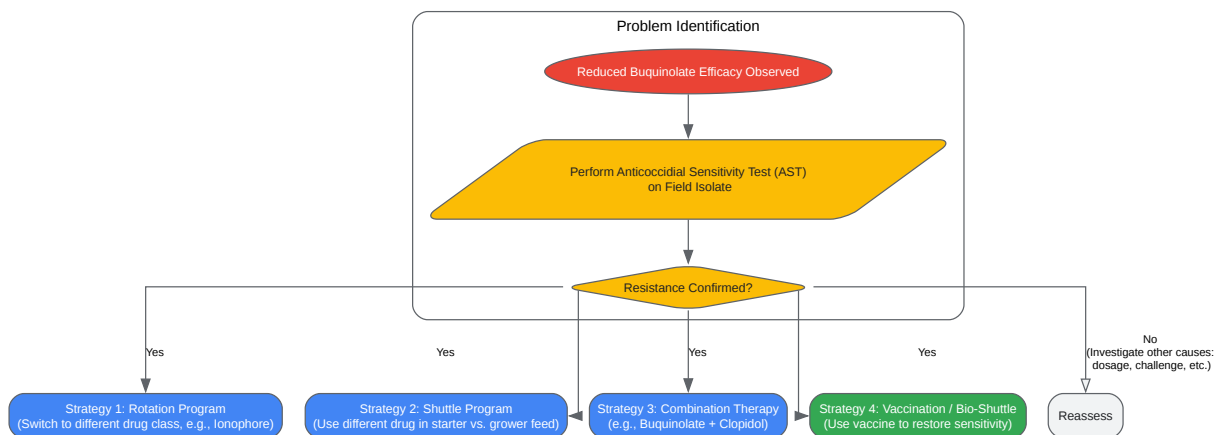
## 4. Quantification of Invasion:

- After incubation, wash the monolayers to remove non-invaded sporozoites.
- Fix and stain the cells (e.g., with Giemsa or a fluorescent dye).
- Count the number of intracellular parasites in multiple fields of view under a microscope.
- Alternatively, use qPCR to quantify parasite DNA within the host cells as a proxy for the number of invaded sporozoites.[\[13\]](#)

## 5. Data Analysis:

- Calculate the percentage inhibition of invasion for each drug concentration compared to a no-drug control.
- Determine the IC<sub>50</sub> (the concentration of **buquinolate** that inhibits 50% of sporozoite invasion).

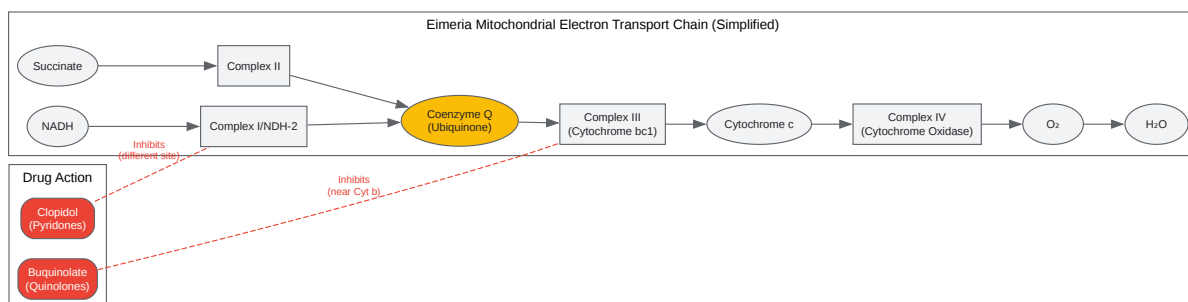
# Visualizations



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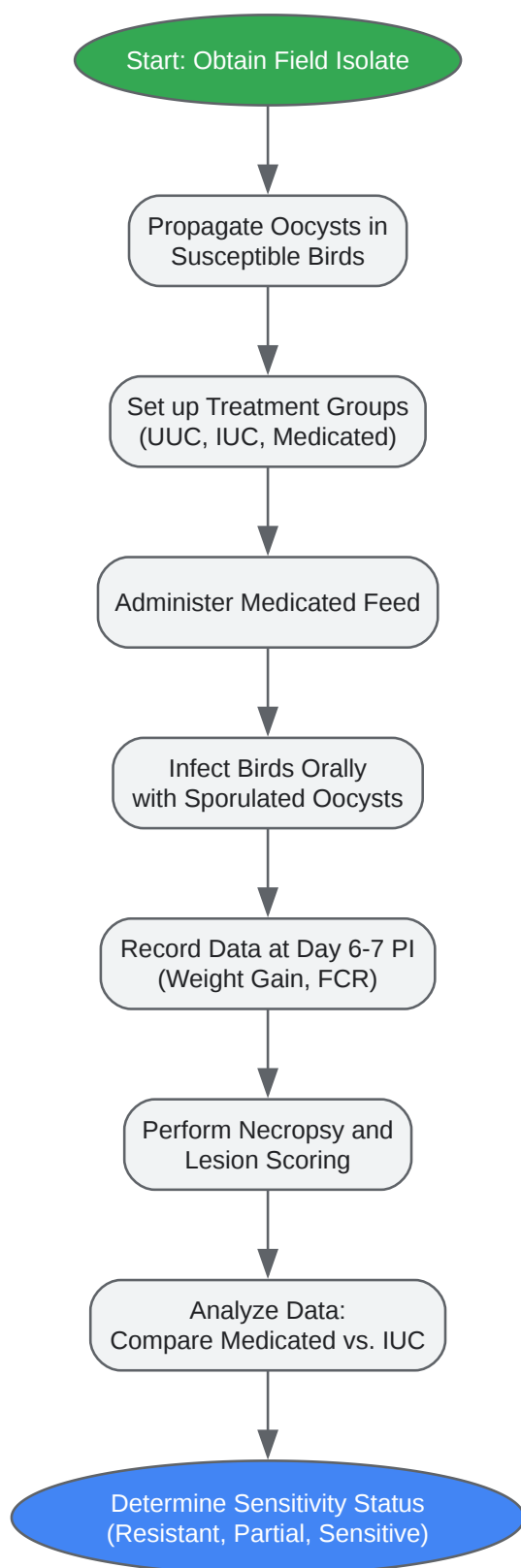
Caption: A decision-making workflow for mitigating **buquinolate** resistance.





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Caption: Inhibition sites of **Buquinolate** and Clodolol in the ETC.



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Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

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